molecular formula C16H13N3O2S B2875725 (E)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035022-12-7

(E)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2875725
CAS No.: 2035022-12-7
M. Wt: 311.36
InChI Key: OFXHWHZYOZMSDC-AATRIKPKSA-N
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Description

(E)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that features a complex structure with multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common approach starts with the preparation of the key intermediates, such as furan-2-yl and thiophen-2-yl derivatives. These intermediates are then subjected to coupling reactions under specific conditions to form the desired product.

  • Step 1: Synthesis of Furan-2-yl and Thiophen-2-yl Intermediates

      Reagents: Furan, thiophene, appropriate halogenating agents.

      Conditions: Reflux in the presence of a catalyst such as palladium on carbon.

  • Step 2: Coupling Reaction

      Reagents: Furan-2-yl intermediate, thiophen-2-yl intermediate, pyrazin-2-ylmethylamine.

      Conditions: Use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF), under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: room temperature, aqueous or organic solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low temperatures.

    Substitution: Halogenating agents, nucleophiles; conditions: reflux, inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (E)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can engage in π-π stacking, hydrogen bonding, and other non-covalent interactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide
  • (E)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yl)acrylamide
  • (E)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(benzothiophen-2-yl)acrylamide

Uniqueness

This compound is unique due to its specific combination of furan, pyrazine, and thiophene rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in various scientific fields.

Properties

IUPAC Name

(E)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c20-15(6-5-12-3-2-10-22-12)19-11-13-16(18-8-7-17-13)14-4-1-9-21-14/h1-10H,11H2,(H,19,20)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXHWHZYOZMSDC-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CN=C2CNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=NC=CN=C2CNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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